N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide is a synthetic organic compound featuring a benzimidazole core linked via a methylene group to a propanamide chain terminating in a 3,5-dihydroxy-1,2,4-triazine moiety. This hybrid structure combines the pharmacophoric benzimidazole group—known for its role in medicinal chemistry due to DNA intercalation and enzyme inhibition properties—with a triazine ring system, which contributes to hydrogen bonding and metal coordination capabilities . The compound is listed under CAS No. 1676097-19-0, with a molecular formula of C₁₅H₁₆N₆O₃ and a molecular weight of 352.34 g/mol .
Properties
Molecular Formula |
C14H14N6O3 |
|---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide |
InChI |
InChI=1S/C14H14N6O3/c21-12(6-5-10-13(22)18-14(23)20-19-10)15-7-11-16-8-3-1-2-4-9(8)17-11/h1-4H,5-7H2,(H,15,21)(H,16,17)(H2,18,20,22,23) |
InChI Key |
NOCLKYBJKZACKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=NNC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide” typically involves the following steps:
Formation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Linking Benzimidazole to Propanamide: The benzimidazole intermediate is then reacted with a suitable halogenated propanamide derivative to form the benzimidazole-propanamide linkage.
Introduction of Triazine Ring: The final step involves the reaction of the benzimidazole-propanamide intermediate with a triazine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or triazine rings.
Reduction: Reduction reactions can occur, potentially affecting the amide linkage or the aromatic rings.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the functional groups on the benzimidazole or triazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with benzimidazole and triazine functionalities exhibit significant anticancer properties. The combination of these moieties in N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide suggests potential efficacy against various cancer cell lines. Preliminary studies have shown that such compounds can induce apoptosis and inhibit cell proliferation in cancerous cells, particularly those resistant to conventional therapies .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. The incorporation of hydroxyl groups may enhance its interaction with microbial targets, leading to improved efficacy .
Herbicidal Activity
The triazine component is known for its herbicidal properties. Research into similar compounds has indicated that they can disrupt photosynthesis in plants, making them viable candidates for herbicide development. This compound could be explored further for its potential use in agricultural settings to manage weed populations effectively .
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, derivatives of benzimidazole have been studied as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. This suggests that this compound could also be evaluated for similar enzyme inhibition properties .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that benzimidazole derivatives exhibited IC50 values lower than standard chemotherapeutics in human colorectal carcinoma cell lines (HCT116), indicating strong anticancer potential .
- Antimicrobial Testing : Compounds with similar structures were tested against various pathogens with promising results; some exhibited MIC values as low as 1.27 µM against resistant bacterial strains .
- Herbicidal Properties : Research into triazine-based herbicides has shown effective weed control in agricultural settings, suggesting a pathway for developing new herbicides from this compound .
Mechanism of Action
The mechanism of action of “N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide” would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with enzymes or receptors, potentially inhibiting their activity. The triazine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazine-propanamide hybrids. Below is a detailed comparison with structurally or functionally analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s dihydroxy-triazine group distinguishes it from derivatives with dioxo-triazine (e.g., compounds in ), which may alter solubility and hydrogen-bonding capacity.
Functional Implications :
- The propanamide linker is conserved across analogs, suggesting its role in maintaining conformational flexibility for target binding.
- Compounds with oxadiazole rings (e.g., ) may enhance metabolic stability compared to the target compound’s simpler triazine-propanamide system.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a benzimidazole-methylamine derivative with a triazine-carboxylic acid, analogous to methods in . Derivatives with oxadiazole or trifluoromethyl groups require additional steps (e.g., cyclization or fluorination) .
Research Findings and Gaps
- Spectroscopic Characterization : The target compound’s NMR profile (e.g., aromatic protons in benzimidazole δ ~7.5–8.2 ppm) would resemble related triazole or benzamide derivatives , but experimental data is needed for confirmation.
- Thermodynamic Properties : The dihydroxy-triazine group may enhance aqueous solubility compared to dioxo-triazine analogs, though computational modeling or experimental logP studies are required .
- Biological Screening: No activity data is available for the target compound, whereas analogs like F506-0651 () are under preclinical evaluation, highlighting a critical research gap.
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.30 g/mol. The compound features a benzimidazole moiety linked to a triazine derivative, which is critical for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C14H14N6O3 |
| Molecular Weight | 314.30 g/mol |
| SMILES | O=C(C1=CC=CC(C)=C1)NCC(N2)=NC3=C2C=CC=C3 |
| InChI | InChI=1S/C14H14N6O3 |
Antimicrobial Activity
Research has indicated that compounds containing the benzimidazole and triazine scaffolds exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
In vitro studies have demonstrated that this compound exhibits potent antibacterial activity, comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies have shown that derivatives with similar configurations can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle progression .
A notable case study involved the evaluation of benzimidazole derivatives against HeLa cancer cells, where certain compounds demonstrated IC50 values significantly lower than standard chemotherapeutics .
Antioxidant Activity
Antioxidant properties are also a significant aspect of the biological profile of this compound. The presence of hydroxyl groups in the triazine moiety enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is crucial for preventing cellular damage and may contribute to its anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Key factors influencing its activity include:
- Substituents on the Benzimidazole Ring : Variations in substituents can enhance or reduce antimicrobial potency.
- Hydroxyl Groups on Triazine : The presence and position of hydroxyl groups significantly impact antioxidant activity.
- Linker Length and Composition : The nature of the linker between the benzimidazole and triazine moieties can affect bioavailability and interaction with biological targets.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
